3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-3-1-8(12(16)6-10)5-11-13(18)4-2-9(7-17)14(11)19/h1-4,6-7,18-19H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPQCYVIYGWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CC(=C2O)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2,4-dihydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde. For instance, it has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study evaluated the compound's effect on leukemia cells, demonstrating a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Antifungal and Antiprotozoal Properties
This compound has also shown promising antifungal and antiprotozoal activities. It acts against various fungal strains and protozoan pathogens, suggesting its utility in treating infections caused by these organisms.
- Research Findings : In vitro tests demonstrated that this compound exhibited strong inhibitory effects against Candida albicans and Trypanosoma brucei, indicating its potential as a therapeutic agent .
Herbicidal Formulations
The compound is being explored for use in agrochemical formulations due to its herbicidal properties. It can be combined with other active ingredients to enhance efficacy against various weed species.
- Patent Insights : Recent patents describe formulations that incorporate this compound alongside pre-emergence herbicides. These formulations have shown improved biological effectiveness in controlling weed populations while minimizing environmental impact .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several bioactive molecules:
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Effects: Dichlorophenyl vs. Methoxyphenyl: In , replacing methoxy with chlorine improves EGFR inhibition (e.g., 77b vs. methoxy derivatives), likely due to increased electron-withdrawing effects and steric fit .
- Lipophilicity and Bioavailability : Dichlorophenyl groups enhance logP values, favoring blood-brain barrier penetration in neuroactive compounds (e.g., triazole antifungals in ) .
Data Tables
Table 1: Physicochemical Properties
| Compound | logP (Predicted) | Water Solubility (mg/mL) | pKa (Hydroxyl) |
|---|---|---|---|
| Target Compound | 3.2 | 0.12 | 9.1, 10.3 |
| 1-(2,4-Dichlorophenyl)prop-2-enone | 4.1 | 0.08 | N/A |
| Spirodiclofen | 5.8 | 0.003 | 4.5 |
Biological Activity
3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde is a synthetic compound that belongs to the class of dihydroxybenzaldehydes. This compound has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClO
- Molecular Weight : 295.13 g/mol
- CAS Number : Not specifically listed but related to known compounds in the same class.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
This compound exhibits potent antioxidant properties that help in neutralizing free radicals and reducing oxidative stress. Research indicates that dihydroxybenzaldehyde derivatives can significantly scavenge free radicals, which is crucial in preventing cellular damage.
2. Antibacterial Activity
Studies have shown that compounds similar to this compound possess antibacterial effects against various pathogens. For example:
- E. coli : Inhibition of growth at concentrations as low as 50 µg/mL.
- Staphylococcus aureus : Effective at 100 µg/mL.
Table 1 summarizes the antibacterial activity of related compounds:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(2,4-Dichlorophenyl)methyl]-... | E. coli | 50 µg/mL |
| Staphylococcus aureus | 100 µg/mL | |
| 2,4-Dihydroxybenzaldehyde | E. coli | 40 µg/mL |
| Bacillus subtilis | 60 µg/mL |
3. Anticancer Properties
Research has indicated that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that treatment with related dihydroxybenzaldehyde compounds resulted in a significant decrease in cell viability in human cancer cell lines such as:
- HeLa cells : IC50 = 25 µM
- MCF-7 cells : IC50 = 30 µM
Table 2 presents data on the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
| L1210 leukemia | 38 | Inhibition of ribonucleotide reductase |
Case Studies
Several case studies have explored the biological activities of related compounds:
-
Antitumor Activity Study :
A study assessed the antitumor effects of various dihydroxybenzaldehyde derivatives on L1210 murine leukemia cells. The results showed a significant increase in lifespan (% ILS) of treated animals compared to controls. -
Antibacterial Efficacy :
Another study evaluated the antibacterial efficacy of synthesized derivatives against clinical isolates of bacteria. Results indicated that modifications to the phenolic structure enhanced antibacterial activity.
Q & A
Q. Key considerations :
- Protect phenolic -OH groups (e.g., acetylation) to prevent side reactions.
- Optimize temperature (60–80°C) to balance reaction rate and decomposition risks .
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Use a multi-technique approach:
- Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
- IR : Detect hydroxyl (3200–3500 cm⁻¹) and aldehyde (~2820, 1720 cm⁻¹) stretches .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced: How do electronic effects of substituents influence its reactivity in nucleophilic addition reactions?
Answer:
The electron-withdrawing Cl groups on the phenyl ring reduce electron density at the aldehyde carbon, slowing nucleophilic attack. Conversely, ortho/para hydroxyl groups enhance electrophilicity via resonance stabilization of the transition state. For example:
- In reactions with amines, the dichlorophenyl group decreases reaction rates by ~30% compared to non-halogenated analogs .
- Methodological tip : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
Address discrepancies via:
- Dose-response assays : Test across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .
- Selectivity profiling : Compare activity against target pathogens (e.g., E. coli) vs. mammalian cell lines (e.g., HEK293) to assess specificity .
- Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) vs. human kinases to explain dual effects .
Advanced: What challenges arise in interpreting NOESY or X-ray crystallography data for this compound?
Answer:
- Steric hindrance : The bulky dichlorophenyl group restricts conformational flexibility, complicating NOESY cross-peak assignments. Use dynamic NMR (variable-temperature studies) to resolve overlapping signals .
- Crystallization issues : Hydroxyl groups promote polymorph formation. Optimize solvent (e.g., DMSO/water mixtures) and slow evaporation for single-crystal growth .
Basic: What are optimal storage conditions to prevent degradation?
Answer:
- Store under argon or nitrogen at –20°C in amber vials to inhibit oxidation of the aldehyde group .
- Pre-dry solvents (e.g., molecular sieves) for solutions to avoid hydrolysis .
Advanced: Which computational models best predict its interactions with cytochrome P450 enzymes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
